N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)19-14-4-2-12(3-5-14)16(22)20-7-6-15-13(9-20)8-17-10-18-15/h2-5,8,10H,6-7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPZFILZWDJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions to introduce the acetamide group . Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide span several domains:
Medicinal Chemistry
- Anticancer Activity : The compound exhibits promising anticancer properties by inducing apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Research has shown that it can down-regulate inflammatory markers and cytokines in models of chronic inflammation .
Pharmacology
- Drug Development : The unique structural features allow for the design of novel therapeutics targeting specific enzymes or receptors implicated in disease processes. Its derivatives are being explored for their potential as selective inhibitors with reduced side effects compared to traditional therapies .
Biological Research
- Target Identification : The compound serves as a tool in identifying and validating new drug targets within cellular signaling pathways. Its ability to selectively inhibit ERK2 makes it valuable for studying MAPK pathway dynamics.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against liver carcinoma cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Apoptosis induction |
| Huh7 | 4.5 | ERK2 inhibition |
Case Study 2: Anti-inflammatory Activity
In an experimental model of atopic dermatitis, the compound was shown to significantly decrease the levels of thymic stromal lymphopoietin (TSLP), a key cytokine involved in allergic responses. The study demonstrated that treatment with this compound led to a reduction in ear swelling responses induced by inflammatory stimuli.
| Treatment Group | TSLP Levels (pg/mL) | Inflammatory Response (Ear Swelling mm) |
|---|---|---|
| Control | 150 | 5 |
| Compound | 30 | 1 |
Mechanism of Action
The mechanism of action of N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as extracellular signal-regulated kinases (Erks), leading to the downregulation of phospho-RSK levels in cells . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for diseases characterized by uncontrolled cell growth .
Comparison with Similar Compounds
Key Compound: N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide
- Core : Pyrido[4,3-d]pyrimidine (partially saturated, nitrogen-rich bicyclic system).
- Substituents :
- Phenyl group connected via a carbonyl at position 4.
- Acetamide at the para position of the phenyl ring.
Comparative Compound 1: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Core: Thieno[2,3-d]pyrimidinone (sulfur-containing fused ring system).
- Substituents: Methyl group at position 5. Phenylamino group at position 2. Acetamide at position 3.
Comparative Compound 2: 2-Dialkylamino-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 6)
- Core: Thieno[2,3-d]pyrimidinone (similar to Compound 24 but lacking pyrido saturation).
- Substituents: Dialkylamino groups (e.g., ethyl, methyl) at position 2.
Structural and Spectral Differences
Infrared (IR) Spectroscopy
- Key Compound : Expected peaks at ~1,730 cm⁻¹ (C=O of acetamide) and ~1,690 cm⁻¹ (pyrimidine carbonyl).
- Compound 24: Observed peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (pyrimidinone C=O), with additional NH stretch at 3,390 cm⁻¹ .
^1^H-NMR Analysis
- Compound 24 : Distinct signals at δ 2.10 (COCH₃), δ 2.50 (NCH₃), and δ 4.73 (NH), reflecting methyl and acetamide substituents. Aromatic protons appear at δ 7.37–7.47 .
- Key Compound : Hypothetical NMR would show phenyl protons (δ ~7.3–7.5) and tetrahydropyrido CH₂ groups (δ ~2.7–3.5).
Physicochemical Properties
| Property | Key Compound | Compound 24 |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂ (hypothetical) | C₁₈H₁₉N₅SO₂ |
| Molecular Weight | ~373.39 g/mol | 369.44 g/mol |
| Melting Point | Not reported | 143–145°C |
The sulfur atom in Compound 24 increases molecular weight slightly but may reduce solubility compared to the key compound’s nitrogen-rich core.
Implications for Drug Design
- Core Flexibility: The saturated pyrido ring in the key compound may enhance conformational stability compared to thieno-based analogs.
- Electron Effects: Sulfur in thieno derivatives (e.g., Compound 24) could alter electron distribution, affecting binding to biological targets.
- Substituent Roles: The para-phenylacetamide group in the key compound may improve target selectivity compared to Compound 24’s phenylamino and methyl groups.
Biological Activity
N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a tetrahydropyrido[4,3-d]pyrimidine moiety attached to a phenylacetamide group. Its molecular formula is C15H16N4O2, and it has been identified as a potential inhibitor of key signaling pathways involved in cancer progression.
Antitumor Activity
Several studies have investigated the antitumor effects of this compound. Notably:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases. For instance, a study demonstrated that treatment with related compounds led to S-phase arrest in HepG2 cells and increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Inhibition of Kinases : The compound has been associated with the inhibition of mTOR and PI3K pathways, which are critical in cancer cell survival and proliferation. These pathways are often dysregulated in various cancers .
In vitro Studies
A series of in vitro assays have been conducted to assess the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| A549 | 8.99 | 100 |
| HepG2 | 6.92 | 99.98 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
These results indicate that the compound exhibits potent antitumor activity across multiple cancer cell lines .
Case Studies
Case studies involving this compound have highlighted its therapeutic potential:
- Study on Apoptosis Induction : A specific study focused on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in significant apoptosis through mitochondrial pathways. The activation of caspase-3 was noted as a critical event leading to cell death .
- Combination Therapies : Research is ongoing to explore the effects of combining this compound with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms commonly observed in cancer treatments.
Q & A
Q. What are the common synthetic routes for preparing N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions starting with pyridine or pyrimidine derivatives. A key intermediate is 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , which can be functionalized via carbonyl coupling reactions. For example, acylation of the tetrahydropyrido-pyrimidine core with 4-aminophenylacetamide derivatives is a critical step. Evidence from related compounds suggests the use of 1H NMR and LC-MS to confirm intermediates, with yields ranging from 50–60% depending on purification methods (e.g., mass-directed prep LC) .
Q. How is the compound characterized structurally and analytically?
Structural confirmation relies on:
- 1H NMR : Key peaks include δ ~2.03 ppm (acetamide CH3), aromatic protons (δ 7.0–8.6 ppm), and pyrimidine ring protons (δ 7.6–8.6 ppm). Deuterated DMSO-d6 is commonly used as the solvent .
- LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]+) confirm molecular weight and purity .
- X-ray crystallography or HPLC-PDA may supplement analysis for complex derivatives .
Q. What are the primary physicochemical properties influencing bioavailability?
Computational analyses reveal:
- Hydrogen bond donors/acceptors : 1 and 5, respectively, affecting solubility and membrane permeability .
- Topological polar surface area (TPSA) : ~87.5 Ų, indicating moderate blood-brain barrier penetration potential .
- LogP : ~2.6 (XlogP), suggesting balanced lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Yields are influenced by:
- Reaction stoichiometry : Excess acylating agents (e.g., 4-aminophenylacetamide) improve coupling efficiency.
- Catalysts : Palladium or copper catalysts may enhance cross-coupling steps .
- Purification : Mass-directed prep LC or recrystallization in ethanol/water mixtures can increase purity to >95% .
Contradictory yield data (e.g., 50% vs. 58% in similar reactions) may stem from variations in starting material purity or solvent systems .
Q. What pharmacological targets are associated with this compound?
Derivatives of tetrahydropyrido-pyrimidines exhibit affinity for sigma receptors , which modulate neurotransmitter systems and cancer pathways . Specific analogs show:
Q. How do structural modifications impact bioactivity?
- Acetamide substitution : Replacement with sulfonamide groups (e.g., N-(4-sulfamoylphenyl)acetamide) enhances anti-inflammatory activity .
- Pyrimidine ring fluorination : Introduces metabolic stability and improves pharmacokinetic profiles (e.g., t1/2) .
- Tetrahydropyrido core rigidity : Reduces off-target effects by limiting conformational flexibility .
Q. What in vitro/in vivo models are suitable for evaluating efficacy?
Q. How can computational methods guide lead optimization?
- Molecular docking : Predict binding affinity to sigma receptors or kinase domains using PDB structures (e.g., 4RXH for sigma-1) .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell penetration) and toxicity (e.g., hERG inhibition) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50 values in enzyme assays .
Data Interpretation & Contradictions
Q. How should researchers resolve discrepancies in reported biological activities?
- Batch variability : Differences in synthetic routes (e.g., Boc-protected intermediates vs. free amines) can alter purity and activity .
- Assay conditions : Varying pH or serum protein content in cell culture media may affect compound stability .
- Species-specific responses : Rodent vs. human enzyme isoforms (e.g., COX-1/COX-2 ratios) explain divergent analgesic outcomes .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporation of azide or alkyne tags enables click chemistry-based target identification .
- Thermal shift assays : Monitor protein unfolding (via DSF) to confirm ligand binding .
- CRISPR knockouts : Eliminate putative targets (e.g., sigma receptors) to assess phenotypic rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
